5-Nitro-1,3-thiazole-2-carbothioamide

Description

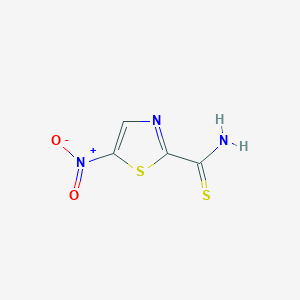

Structure

2D Structure

3D Structure

Properties

CAS No. |

36557-37-6 |

|---|---|

Molecular Formula |

C4H3N3O2S2 |

Molecular Weight |

189.2 g/mol |

IUPAC Name |

5-nitro-1,3-thiazole-2-carbothioamide |

InChI |

InChI=1S/C4H3N3O2S2/c5-3(10)4-6-1-2(11-4)7(8)9/h1H,(H2,5,10) |

InChI Key |

VESSLLZYBASIFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(=S)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 1,3 Thiazole 2 Carbothioamide and Analogues

Established Synthetic Routes to 5-Nitro-1,3-thiazole-2-carbothioamide

The traditional synthesis of this compound is not a single-step process but rather a sequence of reactions. A key intermediate in this process is 2-amino-5-nitrothiazole (B118965). The subsequent conversion of the 2-amino group to a carbothioamide function is a critical final step.

Multi-Step Synthesis Approaches

A common route to the precursor 2-amino-5-nitrothiazole avoids the direct and potentially hazardous nitration of 2-aminothiazole. nih.govgoogle.com One established multi-step process begins with the halogenation of an N,N-dialkyl-2-nitro-etheneamine. google.comchemicalbook.com This is followed by a reaction with thiourea (B124793) to form an intermediate salt, which is then treated with water to yield 2-amino-5-nitrothiazole. google.comchemicalbook.comprepchem.com

A detailed example of this synthesis is as follows:

Halogenation: N,N-dimethyl-2-nitroetheneamine is treated with bromine in acetic acid at a controlled temperature (below 25°C). prepchem.comnih.gov

Cyclization with Thiourea: Thiourea is then added to the resulting slurry. The reaction mixture exotherms, leading to the formation of a yellow solid. prepchem.comnih.gov

Hydrolysis and Neutralization: The mixture is diluted with water, and the pH is adjusted to between 4 and 5 with ammonium (B1175870) hydroxide to precipitate the product, 2-amino-5-nitrothiazole. prepchem.comnih.gov

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | N,N-dimethyl-2-nitroetheneamine | Bromine, Acetic Acid | Temperature below 25°C | Halogenated Intermediate | - |

| 2 | Halogenated Intermediate | Thiourea | Exothermic reaction | Intermediate Salt | - |

| 3 | Intermediate Salt | Water, Ammonium Hydroxide | pH adjustment to 4-5 | 2-amino-5-nitrothiazole | 62% prepchem.comnih.gov |

The final step, the conversion of the 2-amino group to a 2-carbothioamide, can be accomplished through reaction with a thiocarbamoylating agent. For instance, the reaction of a 2-aminothiazole derivative with benzoyl isothiocyanate can yield the corresponding N-(thiazol-2-yl)benzothioamide. nih.gov

Hantzsch Thiazole (B1198619) Synthesis and Related Cyclization Reactions

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring. figshare.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. figshare.comsynarchive.com While direct synthesis of this compound via a standard Hantzsch reaction is not commonly documented, the synthesis of its precursor, 2-amino-5-nitrothiazole, and its analogs can be achieved using this methodology. The reaction typically proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and the thioamide starting materials. derpharmachemica.com For the synthesis of 2-aminothiazole derivatives, thiourea is used as the thioamide component. nih.gov

Reactions Involving Thioamides and Haloketones

This subsection elaborates on the core reaction of the Hantzsch synthesis. The reaction between a thioamide and an α-haloketone is a robust method for forming the thiazole heterocycle. derpharmachemica.comresearchgate.net The reaction conditions can influence the outcome, with mixtures of isomers sometimes being formed under acidic conditions.

The process is initiated by the formation of an intermediate through the reaction of the thioamide with the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. This method is widely applicable for synthesizing thiazoles with various substituents at different positions on the ring. derpharmachemica.com

Advanced and Optimized Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for the synthesis of thiazole derivatives. These advanced protocols often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the Hantzsch thiazole synthesis. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. nih.gov

For example, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation at 90°C in methanol for 30 minutes resulted in yields of up to 95%. nih.gov In contrast, the same reaction under conventional reflux conditions required 8 hours and resulted in lower yields. nih.gov This demonstrates the efficiency of microwave-assisted techniques in the synthesis of complex thiazole-containing molecules.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 hours | Lower yields | nih.gov |

| Microwave Irradiation | < 30 minutes | up to 95% | nih.gov |

Green Chemistry Principles in the Synthesis of Thiazole Carbothioamides

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. bepls.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govbepls.com

Several green approaches have been developed for the synthesis of thiazole derivatives:

Use of Water as a Solvent: Catalyst-free, multi-component domino reactions in water under microwave conditions have been reported for the synthesis of trisubstituted thiazoles in good to very good yields. rsc.org Another green procedure involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

Reusable Catalysts: An efficient and green method for the synthesis of Hantzsch thiazole derivatives utilizes a silica-supported tungstosilisic acid as a reusable catalyst. nih.gov This one-pot, multi-component procedure can be performed under conventional heating or ultrasonic irradiation. nih.gov

Solvent-Free Conditions: The Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out under solvent-free conditions, providing a simple, fast, and eco-friendly route to 2-aminothiazoles. derpharmachemica.com

These green methodologies offer significant advantages by reducing the reliance on hazardous organic solvents and catalysts, thereby making the synthesis of thiazole carbothioamides and their analogs more sustainable.

Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis (SPOS) has become a powerful tool for rapidly generating libraries of heterocyclic compounds, including thiazole derivatives. researchgate.netmdpi.com This methodology simplifies purification and allows for high-throughput approaches, making it valuable in medicinal chemistry and drug discovery. mdpi.com While a direct solid-phase synthesis for this compound is not extensively detailed, the synthesis of analogous thiazole structures on solid supports provides a strategic framework.

A common approach begins with anchoring a suitable building block to a solid support, such as a Merrifield resin or chloromethyl polystyrene resin. mdpi.comnih.gov For thiazole synthesis, a "traceless linker" strategy is often employed. nih.govrsc.org This involves a linker that facilitates the synthetic transformations but is cleaved in the final step without leaving any residual atoms on the target molecule. For instance, the synthesis can start by converting a chloromethyl polystyrene resin to a resin with a sulfur linker unit. nih.govrsc.org

The core thiazole ring is typically constructed on the resin via a cyclization reaction. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a foundational method adaptable to solid-phase applications. nih.govnih.gov In one example of a solid-phase approach, a key intermediate, a 4-amino-thiazole-5-carboxylic acid resin, is prepared in several steps from Merrifield resin. nih.gov The construction of fused thiazole systems, such as thiazolo-pyrimidinone derivatives, has also been achieved on solid phase through efficient Thorpe–Ziegler and cyclization reactions. mdpi.comnih.govresearchgate.net

Subsequent modifications can be performed on the resin-bound thiazole. Functional groups on the thiazole core can be elaborated through reactions like N-alkylation or N-acylation. researchgate.net After the desired molecular complexity is achieved, the final compound is cleaved from the solid support. This final cleavage step is typically accomplished using a reagent like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). rsc.org

| Aspect of Synthesis | Description | Key Reagents/Components | References |

|---|---|---|---|

| Solid Support | Polymer matrix on which the synthesis is performed. | Merrifield resin, Chloromethyl polystyrene resin | mdpi.comnih.gov |

| Linker Strategy | Method of attaching the initial molecule to the resin. Traceless linkers are often preferred. | Sulfur linkers | nih.govrsc.org |

| Core Ring Formation | Key chemical reaction to construct the thiazole ring on the solid support. | Hantzsch synthesis, Thorpe-Ziegler cyclization | nih.govmdpi.comnih.gov |

| Cleavage | Final step to release the synthesized molecule from the resin. | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | rsc.org |

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. A crucial starting material is 2-amino-5-nitrothiazole . The synthesis of this compound has been approached through several routes.

The traditional method involves the nitration of 2-aminothiazole using a mixture of nitric and sulfuric acids. nbinno.comchemicalbook.com This process requires careful control of temperature and reagent addition to yield 2-nitramino-thiazole, which then undergoes rearrangement upon heating to form the desired 2-amino-5-nitrothiazole. chemicalbook.com

However, due to the potentially hazardous nature of the nitration and rearrangement steps, alternative synthetic processes have been developed. chemicalbook.com A notable safer route avoids the direct nitration of the thiazole ring. This process involves a multi-step sequence:

Halogenation : An N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated). chemicalbook.comprepchem.com For example, N,N-dimethyl-2-nitroetheneamine can be treated with bromine in acetic acid or ethanol. chemicalbook.comprepchem.com

Reaction with Thiourea : The halogenated product is then reacted with thiourea. This reaction forms a cyclic intermediate salt. chemicalbook.comprepchem.com

Hydrolysis : The intermediate is treated with water or an aqueous base to yield 2-amino-5-nitrothiazole. chemicalbook.comprepchem.com

This newer process circumvents the need to handle 2-aminothiazole as a starting material and avoids the hazardous nitration procedures. chemicalbook.com

Once 2-amino-5-nitrothiazole is obtained, it serves as a versatile intermediate. For example, it can be converted to 1-(5-nitrothiazol-2-yl)urea by reacting it with sodium cyanate in glacial acetic acid. nih.gov This urea derivative can then be used to build more complex molecules. The foundational Hantzsch thiazole synthesis remains a cornerstone for creating the initial thiazole ring from α-halocarbonyl compounds and a thioamide-containing reactant like thiourea. nih.govnih.gov

| Precursor/Intermediate | Synthetic Route | Key Starting Materials | Key Reagents | References |

|---|---|---|---|---|

| 2-Amino-5-nitrothiazole | Traditional Nitration | 2-Aminothiazole | Nitric acid, Sulfuric acid | nbinno.comchemicalbook.com |

| 2-Amino-5-nitrothiazole | Alternative Route | N,N-dimethyl-2-nitroetheneamine, Thiourea | Bromine, Acetic acid, Water | chemicalbook.comprepchem.com |

| 1-(5-Nitrothiazol-2-yl)urea | Urea Formation | 2-Amino-5-nitrothiazole | Sodium cyanate, Glacial acetic acid | nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Studies for 5 Nitro 1,3 Thiazole 2 Carbothioamide Analogues

Design and Synthesis of Novel 5-Nitro-1,3-thiazole-2-carbothioamide Derivatives

The synthesis of novel derivatives based on the 5-nitro-1,3-thiazole scaffold is a key area of research in medicinal chemistry. The 1,3-thiazole ring is a versatile structural unit found in numerous biologically active compounds and approved drugs. nih.govnih.gov Synthetic strategies often focus on modifying the carbothioamide group at the C2 position and introducing various substituents onto the thiazole (B1198619) ring or the nitro group's environment.

A common synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov For derivatives of this compound, a typical synthetic route might start with the reaction of a suitable carbonyl compound with thiosemicarbazide, followed by cyclization with an appropriate α-haloketone. nih.gov This method allows for the introduction of a wide variety of substituents onto the thiazole ring, enabling the exploration of structure-activity relationships.

Another strategy involves the modification of a pre-formed thiazole ring. For instance, 2-amino-5-nitrothiazole (B118965) can serve as a starting material, which can then be converted to the target carbothioamide through various chemical transformations. The design of these novel derivatives is often guided by computational methods and an understanding of the target's active site, aiming to create molecules with improved binding affinity and biological activity. nih.govnih.gov

Table 1: Examples of Synthetic Strategies for Thiazole Derivatives

| Synthetic Method | Precursors | Key Reaction Step | Potential for Diversification |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamides (e.g., Thiosemicarbazide derivatives) and α-Halocarbonyl compounds | Condensation and Cyclization | High; allows variation at C4 and C5 of the thiazole ring and on the side chain. |

| Modification of Pre-formed Ring | 2-amino-5-nitrothiazole | Functional group interconversion at the C2-amino group | Moderate; primarily focused on modifying the C2-substituent. |

| Oxidative Cyclization | Thiosemicarbazones | Cyclization using an oxidizing agent (e.g., ferric ammonium (B1175870) sulfate) | Dependent on the diversity of the starting thiosemicarbazone. nih.gov |

Impact of Positional and Substituent Modifications on Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR studies have revealed key structural features that influence their potency. The nitro group at the C5 position is often considered essential for the bioactivity of many nitro-heterocyclic compounds, as its reduction can lead to the formation of reactive intermediates that damage cellular macromolecules. brieflands.com

Modifications at the carbothioamide moiety (C2-position) significantly impact activity. For example, in related 2-substituted-5-(nitroaryl)-1,3,4-thiadiazole series, altering the alkylthio side chains at the C2 position was found to modulate inhibitory activity, which was also dependent on the type of nitro-heterocyclic ring at the C5 position. brieflands.comeurekaselect.com This suggests that the nature of the substituent at the C2 position of the 5-nitrothiazole (B1205993) core is a critical determinant of biological effect.

Furthermore, substitutions on the thiazole ring itself can fine-tune the electronic and steric properties of the molecule, affecting its interaction with biological targets. SAR studies on various thiazole-containing compounds have shown that the introduction of different substituents, such as electron-donating or electron-withdrawing groups, can lead to significant changes in antibacterial or antifungal activity. mdpi.com For instance, in one study of thiazole derivatives, compounds bearing an electron-withdrawing chlorine atom showed high potency, while replacing it with bromine or a methyl group abrogated the activity. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Nitro-heterocyclic Analogues

| Position of Modification | Type of Substituent | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| C5-Nitro Group | Presence vs. Absence | Generally essential for the antimicrobial activity of 5-nitroheterocycles. brieflands.com | brieflands.com |

| C2-Side Chain | Alkylthio, Alkylsulfinyl, Alkylsulfonyl groups | Modulates inhibitory potency; activity is dependent on the specific substituent and the C5-nitroaryl ring. eurekaselect.com | eurekaselect.com |

| Thiazole Ring (C4) | Electron-withdrawing vs. Electron-donating groups | Can significantly alter potency; specific effects depend on the target. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| C5-Nitroaryl Moiety | 5-nitrofuran vs. 5-nitroimidazole | The choice of the nitro-heterocyclic ring influences the overall activity profile. brieflands.com | brieflands.com |

Rational Design Principles for Enhanced Activity Profiles

The development of potent this compound analogues increasingly relies on rational design principles, which integrate computational and synthetic chemistry to create molecules with desired properties. nih.gov A key strategy is structure-based drug design, where the three-dimensional structure of the biological target is used to design ligands with high affinity and selectivity. Molecular docking studies, for example, can predict the binding modes of novel thiazole derivatives within an enzyme's active site, guiding the synthesis of compounds with improved interactions. nih.gov

Ligand-based design is another important approach, used when the target structure is unknown. This involves building models based on the known structure-activity relationships of a series of active compounds. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies help identify the key chemical features required for activity.

A fundamental principle in rational design is the optimization of physicochemical and pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion). In silico prediction of these properties helps in designing compounds that are not only potent but also have favorable drug-like characteristics, complying with guidelines such as Lipinski's Rule of Five. nih.gov This proactive approach helps to minimize late-stage failures in the drug discovery process. nih.gov

Development of Hybrid Molecules Incorporating this compound Moiety

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action that can help overcome drug resistance. The 5-nitrothiazole scaffold has been successfully incorporated into hybrid molecules with other heterocyclic systems known for their biological activities.

For example, researchers have synthesized hybrids of nitrothiazoles with thiazolidin-4-ones. researchgate.net Thiazolidinones are a class of compounds known for a wide range of biological activities, including antimicrobial effects. By linking the 5-nitrothiazole moiety to a thiazolidinone ring, scientists aim to create synergistic or additive effects, resulting in hybrid compounds with potent antimicrobial activity. nih.govresearchgate.net

Other examples include the combination of the thiazole nucleus with pyrazoline, triazole, or indole (B1671886) moieties. nih.govacs.org The rationale behind creating these hybrids is to merge the recognized bioactivity of the 5-nitrothiazole unit with the therapeutic properties of the other heterocyclic ring, potentially targeting multiple pathways within a pathogen. nih.gov This strategy has proven effective in generating novel chemical entities with enhanced biological profiles. acs.org

Table 3: Examples of Hybrid Molecules Incorporating Nitro-heterocyclic and Thiazole Scaffolds

| Scaffold 1 | Scaffold 2 | Rationale for Hybridization | Resulting Biological Activity |

|---|---|---|---|

| Nitrothiazole | Thiazolidin-4-one | Combine antimicrobial properties of both moieties. researchgate.net | Potent antitubercular, antibacterial, and antifungal activity. researchgate.net |

| 5-Nitrofuran/Thiadiazole | Thiazolidin-4-one | Develop new agents against resistant bacteria like MRSA and H. pylori. nih.gov | Potent activity against Gram-positive bacteria and H. pylori. nih.gov |

| Thiazole | Pyrazoline | Leverage the anti-infective properties of the pyrazoline scaffold. nih.gov | Broad-spectrum antimicrobial activity. nih.gov |

| Indole | Thiazole/Thiazolidinone | Combine two potent pharmacophores into a single molecule to create lead antimicrobial agents. | Good antimicrobial activities. |

Biological Activity Spectrum of 5 Nitro 1,3 Thiazole 2 Carbothioamide in in Vitro and Cellular Models

Antimicrobial Activities in Cellular and Culture Systems

The antimicrobial potential of thiazole-containing compounds has been widely explored. However, specific data on the antibacterial, antifungal, and antimycobacterial activities of 5-Nitro-1,3-thiazole-2-carbothioamide are not extensively detailed in the currently available scientific literature. The biological activity of thiazole (B1198619) derivatives is often highly dependent on the specific substitutions on the thiazole ring.

The thiazole scaffold is a component of various compounds that have been investigated for their antifungal properties. jocpr.com Derivatives of thiazole have shown activity against fungal species such as Candida albicans. semanticscholar.orgresearchgate.net For example, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide has demonstrated potent antifungal activity against Candida albicans, dermatophytes, and molds in in vitro studies. nih.gov While the broader class of thiazole derivatives has shown promise, specific data on the antifungal spectrum and potency of this compound against various fungal species are not extensively documented in the available scientific research.

Nitroaromatic compounds, including those with a thiazole ring, have been a focus of research for the development of new anti-tuberculosis agents. nih.govresearchgate.netmsptm.org Studies on 5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio propionates have shown activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net While these findings highlight the potential of the nitro-heterocyclic scaffold in targeting mycobacteria, specific research detailing the antimycobacterial activity and the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis and other mycobacterial species is not extensively available in the public domain.

Antiparasitic Activities in In Vitro Systems

The antiparasitic activities of 5-nitrothiazole (B1205993) derivatives have been more extensively studied, with promising results against a range of protozoan parasites.

Research into a series of 2-acylamino-5-nitro-1,3-thiazoles, which are structurally very similar to this compound, has provided significant insights into the potential antiprotozoal activity of this class of compounds. A key study evaluated these derivatives against Giardia intestinalis, Trichomonas vaginalis, Leishmania amazonensis, and Trypanosoma cruzi. nih.gov

Against Giardia intestinalis , several 2-acylamino-5-nitro-1,3-thiazole derivatives demonstrated potent activity. Notably, the methylcarbamate and ethyloxamate derivatives were significantly more active than the standard drugs metronidazole (B1676534) and nitazoxanide (B1678950), with IC50 values in the nanomolar range. nih.gov

In studies against Trichomonas vaginalis , the same series of 2-acylamino-5-nitro-1,3-thiazoles also showed strong inhibitory effects. The ethyloxamate derivative was found to be considerably more potent than both metronidazole and nitazoxanide. nih.gov

With respect to Leishmania amazonensis , some ureic derivatives of 2-acylamino-5-nitro-1,3-thiazole displayed moderate activity. nih.gov

However, in the case of Trypanosoma cruzi , none of the tested 2-acylamino-5-nitro-1,3-thiazole derivatives showed significant activity at concentrations under 50 µM. nih.gov This suggests that while the 5-nitrothiazole scaffold is promising, its efficacy can be highly parasite-specific. The activity of other nitro-heterocyclic compounds against T. cruzi has been reported, indicating the potential for this chemical class in Chagas disease research. mdpi.com

In Vitro Antiprotozoal Activity of 2-Acylamino-5-nitro-1,3-thiazole Derivatives

| Compound Derivative | Target Parasite | IC50 (nM) | Reference Drug (IC50, nM) |

| Methylcarbamate | Giardia intestinalis | 10 | Metronidazole (5360), Nitazoxanide (1210) |

| Ethyloxamate | Giardia intestinalis | - | Metronidazole (5360), Nitazoxanide (1210) |

| Ethyloxamate | Trichomonas vaginalis | - | Metronidazole (2900), Nitazoxanide (650) |

| Ureic derivatives | Leishmania amazonensis | Moderate Activity | - |

| All tested derivatives | Trypanosoma cruzi | Inactive (<50 µM) | - |

Data extracted from a study on 2-acylamino-5-nitro-1,3-thiazoles, close structural analogs of this compound. nih.gov

The efficacy of this compound against Toxoplasma gondii has not been specifically detailed in the reviewed scientific literature. However, the broader classes of thiazole and nitroimidazole derivatives have been investigated as potential anti-Toxoplasma agents. mdpi.comnih.govbrieflands.commdpi.com For example, various thiazolidin-4-one derivatives have demonstrated significant in vitro inhibition of T. gondii proliferation. nih.gov Furthermore, 2-nitroimidazole (B3424786) has been shown to have potent anti-tachyzoite activity against T. gondii. brieflands.com These findings suggest that the nitro-heterocyclic scaffold is a promising area for the development of new treatments for toxoplasmosis, though direct evidence for this compound is currently lacking.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The 5-nitrothiazole scaffold is a key component in the development of various compounds with potential anticancer properties. Research indicates that derivatives of this structure exhibit significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The presence of the nitro group is often associated with enhanced biological activity. smolecule.com

The cytotoxic potential of 5-nitrothiazole derivatives is commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govkosheeka.com This method measures the metabolic activity of cells, which correlates with the number of viable cells, thereby quantifying the cytotoxic effect of a compound. kosheeka.com

Studies on various 5-nitrothiazole derivatives have demonstrated a range of cytotoxic activities. For instance, a derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, showed a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line at a concentration of 100 μM after 72 hours of incubation. cttjournal.com In another study, a novel pyrano[2,3-d]thiazole derivative containing a nitrophenyl group exhibited strong antiproliferative activity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov

The data below summarizes the in vitro cytotoxic activity of selected 5-nitrothiazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 5-Nitrothiazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Source |

|---|---|---|---|---|

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver) | MTT | 14.05 µg/mL | nih.gov |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | MCF-7 (Breast) | MTT | 17.77 µg/mL | nih.gov |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | Hela (Cervix) | MTT | 29.65 µg/mL | nih.gov |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HCT-116 (Colon) | MTT | 32.68 µg/mL | nih.gov |

Beyond general cytotoxicity, research indicates that thiazole derivatives can exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. smolecule.comnih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is a key target for many cancer therapies. nih.govscispace.com

The induction of apoptosis by these compounds is often investigated by measuring the activity of caspases, which are key enzymes in the apoptotic pathway, and by analyzing DNA fragmentation. nih.gov For example, certain 2-amino-5-benzylthiazole derivatives have been shown to induce the cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2 in human leukemia cells. ukrbiochemjournal.org This demonstrates an engagement of the intrinsic apoptotic pathway. nih.govukrbiochemjournal.org

One study on a novel thiazole derivative, compound 4c, found that it could arrest the cell cycle at the G1/S phase and significantly increase the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. researchgate.net This compound also increased the populations of both early and late apoptotic MCF-7 cancer cells. researchgate.net Further investigations into related thiazole compounds revealed they can induce apoptosis through both intrinsic and extrinsic pathways by reducing mitochondrial membrane potential and activating multiple caspases (7, 8, 9, and 10). nih.gov

Enzyme Inhibition Studies

Compounds containing the 5-nitrothiazole moiety have been investigated as inhibitors of various enzymes, highlighting their potential to interfere with specific metabolic and signaling pathways. smolecule.comnih.gov The structural features of these molecules allow them to interact with the active sites of enzymes, leading to a reduction in their catalytic activity.

One area of investigation has been the inhibition of pyruvate-ferredoxin oxidoreductase (PFOR), an enzyme crucial for the metabolism of certain microorganisms. nih.gov A study on 2-amino-5-nitrothiazole (B118965) analogues of Nitazoxanide found that several derivatives displayed inhibitory activity against PFOR. nih.gov For example, dinitrothiophene analogues, which replaced the thiazole ring, showed improved or comparable activity against various bacteria and directly inhibited the PFOR enzyme. nih.gov

While direct enzyme inhibition studies on this compound are not extensively detailed, the broader class of thiazole and carbothioamide derivatives has shown activity against various enzymes. For example, some thiazole derivatives act as topoisomerase II inhibitors, which are enzymes critical for DNA replication and repair in cancer cells. nih.gov

Antioxidant Activities

Thiazole and carbothioamide derivatives have been evaluated for their antioxidant properties, which is the ability to neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in the development of numerous diseases. The antioxidant capacity of these compounds is often assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govresearchgate.netmdpi.come3s-conferences.org

In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical (DPPH or ABTS) is measured by a change in color, which can be quantified spectrophotometrically. e3s-conferences.org The results are often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.gov

Studies on various carbothioamide and thiazole derivatives have demonstrated notable antioxidant activity. For example, certain hydrazinecarbothioamides have shown excellent radical scavenging activity in the DPPH assay. The antioxidant potential can be influenced by the specific chemical groups attached to the core thiazole structure.

Table 2: Antioxidant Activity of Structurally Related Thiazole and Carbothioamide Derivatives

| Assay Method | Compound Class | Activity Metric | Result | Source |

|---|---|---|---|---|

| DPPH | (+)-Catechin hydrate | IC50 | 3.12 ± 0.51 µg/mL | nih.gov |

| DPPH | Gallic acid hydrate | IC50 | 1.03 ± 0.25 µg/mL | nih.gov |

| ABTS | (+)-Catechin hydrate | IC50 | 3.12 ± 0.51 µg/mL | nih.gov |

| ABTS | Gallic acid hydrate | IC50 | 1.03 ± 0.25 µg/mL | nih.gov |

| DPPH | Quercetin | IC50 | 4.60 ± 0.3 µM | researchgate.net |

Mechanistic Investigations of Biological Action at the Cellular and Molecular Level

Molecular Target Identification and Validation in In Vitro Systems

The biological activity of 5-nitrothiazole (B1205993) derivatives is often linked to their ability to interact with specific molecular targets crucial for pathogen survival. In vitro studies have been instrumental in identifying and validating these targets. A primary target identified for analogues of the 5-nitrothiazole drug nitazoxanide (B1678950) is the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). nih.govnih.gov This enzyme is essential for the energy metabolism of anaerobic bacteria and parasites. nih.gov

The thiazole (B1198619) scaffold, however, is versatile and can be found in compounds designed to interact with a range of molecular targets. For instance, different series of 1,3-thiazole derivatives have been investigated for their potential to inhibit fungal lanosterol (B1674476) C14α-demethylase, an enzyme critical for the biosynthesis of ergosterol (B1671047) in fungal cell membranes. nih.gov Other research on 5-methylthiazole-thiazolidinone conjugates has identified cyclooxygenase-1 (COX-1) as a molecular target for their anti-inflammatory activity. mdpi.com While these findings relate to the broader class of thiazole-containing compounds, they underscore the adaptability of the core structure for specific target inhibition. For 5-nitrothiazole analogues with antimicrobial properties, PFOR remains a key validated target. nih.govnih.gov

Table 1: Identified Molecular Targets of Thiazole Derivatives in In Vitro Systems

| Compound Class | Molecular Target | Biological Activity | Source(s) |

|---|---|---|---|

| 2-Amino-5-nitrothiazole (B118965) Analogues | Pyruvate:ferredoxin oxidoreductase (PFOR) | Antibacterial, Antiparasitic | nih.govnih.gov |

| 1,3-Thiazole Derivatives | Lanosterol C14α-demethylase | Anti-Candida | nih.gov |

Modulation of Biochemical Pathways by 5-Nitro-1,3-thiazole-2-carbothioamide and its Derivatives

By inhibiting key molecular targets, 5-nitrothiazole compounds can significantly modulate essential biochemical pathways. The inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) by nitazoxanide analogues directly disrupts the central pathway of energy metabolism in anaerobic organisms. nih.gov PFOR catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step in generating energy. nih.gov By blocking this enzyme, the compounds effectively halt the production of acetyl-CoA and the necessary energy for cellular functions. nih.gov

Interestingly, the mechanism of action for some 5-nitrothiazole derivatives appears to differ from that of other nitro-containing drugs like metronidazole (B1676534). nih.gov While many nitro-heterocyclic compounds rely on the chemical reduction of their nitro group to generate reactive radical species that damage cells, the 5-nitro group on the thiazole ring of nitazoxanide is not metabolically reduced. nih.gov Its activity is believed to occur through the abstraction of a proton from a vitamin cofactor of the PFOR enzyme, thereby inhibiting its function. nih.gov This distinction in mechanism highlights a unique biochemical modulation by this class of 5-nitrothiazoles.

Cellular Uptake and Subcellular Distribution Studies (In Vitro)

Understanding how a compound enters a cell and where it localizes is critical to understanding its mechanism of action. While specific in vitro studies detailing the cellular uptake and subcellular distribution of this compound are not extensively available in the current literature, general principles can be inferred from related compounds. As small molecules, thiazole derivatives are generally expected to cross cellular membranes to reach their intracellular targets.

For example, studies on related nitroaromatic compounds like 4-(5-nitro-2-furyl)thiazole (B1220610) have involved tracking the distribution of radiolabeled versions of the compound, although much of this data is from in vivo models. nih.gov In vitro assays are essential to confirm the precise mechanisms of cellular entry (e.g., passive diffusion, active transport) and to identify specific subcellular compartments where the compound or its metabolites accumulate. Such studies are crucial for correlating the compound's localization with the location of its molecular target, such as PFOR in the cytoplasm of anaerobic organisms.

Interaction with Biomolecules (e.g., DNA, Proteins)

The biological effects of 5-nitro-thiazole compounds stem from their interaction with vital biomolecules. A well-documented mechanism for some related nitro-heterocyclic compounds, such as 5-nitroimidazoles, involves reductive activation. nih.gov In anaerobic environments, the nitro group can be reduced to form highly reactive intermediates, like hydroxylamines. nih.gov These intermediates can then covalently bind to macromolecules, including proteins and DNA. nih.gov Studies on the 5-nitroimidazole ronidazole (B806) showed that this covalent binding to DNA occurred after a four-electron reduction, leading to the formation of adducts that can disrupt DNA function. nih.gov

Besides covalent interactions, non-covalent binding to proteins is also a significant factor. The interaction of a biologically active 1,3-thiazole derivative with bovine serum albumin (BSA), a major carrier protein in plasma, was investigated using fluorescence spectroscopy. nih.gov This study suggested that the compound could bind efficiently to carrier proteins, which is an important step for its distribution to target sites within an organism. nih.gov For nitazoxanide analogues, the primary interaction is with the PFOR enzyme, specifically targeting its thiamine (B1217682) pyrophosphate cofactor to inhibit enzyme activity. nih.gov

Table 2: Observed Interactions of Nitro-heterocyclic Compounds with Biomolecules

| Compound Class | Biomolecule | Type of Interaction | Consequence | Source(s) |

|---|---|---|---|---|

| 5-Nitroimidazoles | DNA, Proteins | Covalent Binding (after reductive activation) | Formation of adducts, disruption of function | nih.gov |

| 1,3-Thiazole Derivatives | Bovine Serum Albumin (Protein) | Non-covalent Binding | Potential for in vivo transport and distribution | nih.gov |

Resistance Mechanisms and Overcoming Challenges in Cellular Models

The development of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov Resistance can arise through various mechanisms, including mutations in the target protein, increased drug efflux, enzymatic degradation of the drug, or alterations in metabolic pathways that bypass the drug's effect. nih.govnih.govmdpi.com

A remarkable feature of the 5-nitrothiazole analogue nitazoxanide is that clinical resistance has not been observed, nor has it been generated through in vitro methods. nih.gov This suggests that its mechanism of action, targeting the PFOR enzyme, is less susceptible to the development of resistance compared to other drugs. nih.gov This lack of observed resistance presents a significant advantage and is a key driver for the continued investigation of related 5-nitrothiazole compounds. The difficulty in generating resistance supports a mechanism that may involve multiple targets or a target that is so essential that any mutation rendering it immune to the drug would also render it non-functional for the cell.

Computational Chemistry and Theoretical Studies on 5 Nitro 1,3 Thiazole 2 Carbothioamide

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations are employed to determine the fundamental electronic and geometric properties of a molecule. These studies provide a basis for understanding its chemical behavior, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dntb.gov.ua DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are performed to optimize the molecular geometry to its lowest energy state. researchgate.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For 5-Nitro-1,3-thiazole-2-carbothioamide, DFT studies would elucidate the planarity of the thiazole (B1198619) ring and the orientation of the nitro and carbothioamide substituent groups. The calculations would reveal the degree of conjugation within the molecule, which influences its electronic properties and stability. The nitro group, being a strong electron-withdrawing group, and the carbothioamide group significantly affect the electron density distribution across the thiazole scaffold.

Table 1: Representative Geometrical Parameters Calculated by DFT This table is illustrative of typical data obtained from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=S | ~1.65 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | O-N-O (nitro) | ~125° |

| Dihedral Angle | C-C-N-H (amide) | ~180° |

Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating potential of the sulfur and nitrogen atoms in the thiazole and carbothioamide groups would influence the HOMO energy. FMO analysis helps identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties This table demonstrates typical parameters derived from FMO analysis.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. mdpi.com This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Example of NBO Analysis for Intramolecular Interactions This table illustrates the type of data generated from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-N3) | π(C4-C5) | ~20.5 |

| LP(S1) | π(C2-N3) | ~15.2 |

| π(Thiazole Ring) | π*(N-O of Nitro) | ~5.8 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, preferred for electrophilic attack) and blue indicates regions of low electron density (positive potential, preferred for nucleophilic attack). Green represents neutral potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group and the sulfur atom of the carbothioamide group, making them nucleophilic centers. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amide group, highlighting their electrophilic character.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijirt.org This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

Given that various 5-nitrothiazole (B1205993) derivatives have demonstrated significant activity against Mycobacterium tuberculosis, a relevant protein target from this bacterium would be selected for docking studies with this compound. nih.govresearchgate.net The simulation calculates a docking score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. Lower binding energy values indicate a more stable ligand-receptor complex. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. mdpi.comsemanticscholar.org

Table 4: Hypothetical Molecular Docking Results This table presents a conceptual example of docking simulation outputs.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| M. tuberculosis Enzyme | -8.5 | Arg120, Ser250 | Hydrogen Bond |

| Leu150, Phe200 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdmed.org.ua QSAR models are developed by calculating various molecular descriptors (physicochemical, topological, electronic) and using statistical techniques like multiple linear regression (MLR) to correlate them with experimental activity data (e.g., IC₅₀ or MIC values). aimspress.comnih.gov

For a series of 5-nitrothiazole derivatives, a QSAR study could identify the key structural features that govern their antitubercular activity. nih.gov The resulting QSAR model, typically an equation, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net Descriptors such as molecular weight, lipophilicity (LogP), dipole moment, and the energies of frontier orbitals often play a crucial role in these models. The statistical validity of a QSAR model is assessed through parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). dmed.org.ua

Table 5: Common Molecular Descriptors in QSAR and Their Potential Influence This table outlines typical descriptors used in QSAR models and their general interpretation.

| Descriptor Class | Example Descriptor | Potential Correlation with Activity |

|---|---|---|

| Electronic | HOMO Energy | Positive coefficient may suggest importance of electron-donating ability. |

| Hydrophobic | LogP | Positive coefficient may indicate that higher lipophilicity favors membrane permeation. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME properties, excluding in vivo human data)

A comprehensive review of available scientific literature did not yield specific in silico studies focused on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound. While computational methods are frequently employed to predict the drug-likeness and pharmacokinetic profiles of novel chemical entities, dedicated research detailing these parameters for this compound is not present in the accessed resources.

The scientific community extensively utilizes computational tools to model the behavior of molecules in biological systems. These in silico predictions are crucial in the early stages of drug discovery for filtering compounds with potentially unfavorable pharmacokinetic characteristics, thereby reducing the time and cost of development. Such studies on related thiazole and nitro-containing compounds often involve the calculation of various molecular descriptors. texilajournal.comnih.govnih.govpensoft.net

Typically, the ADME profile of a compound is assessed by predicting parameters such as:

Absorption: Evaluated through predictions of intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

Distribution: Often estimated by predicting plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: Commonly involves predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predictions may relate to the likely routes of elimination from the body.

Furthermore, adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is a common practice in these computational evaluations to assess the potential of a compound to be an orally active drug. nih.gov

Although specific data for this compound are not available, the general approach for similar molecules involves using various software and web-based platforms (e.g., SwissADME, ADMETlab, QikProp) to calculate these properties based on the compound's chemical structure. These predictive models are built upon large datasets of experimentally determined properties of other molecules.

Without dedicated computational studies on this compound, it is not possible to provide a detailed analysis or data tables of its predicted pharmacokinetic profile. Future research in this area would be necessary to elucidate these important properties.

Future Research Trajectories and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives is a well-established field, yet opportunities for innovation remain, particularly for highly functionalized structures like 5-Nitro-1,3-thiazole-2-carbothioamide. Future efforts could focus on moving beyond traditional multi-step processes, which may involve hazardous nitration and rearrangement procedures, toward more efficient and safer synthetic routes. google.com

Key areas for development include:

One-Pot Reactions: Designing a one-pot synthesis that combines the formation of the thiazole ring with the introduction of the nitro and carbothioamide functionalities would significantly improve efficiency. This could potentially adapt foundational methods like the Hantzsch thiazole synthesis by using novel starting materials that already contain the requisite groups. smolecule.com

Flow Chemistry: Utilizing microreactor or flow chemistry systems could offer enhanced control over reaction parameters, particularly for energetic nitration steps, thereby improving safety and yield.

Microwave-Assisted Synthesis: This technique could accelerate reaction times and improve yields for the key condensation and cyclization steps involved in forming the thiazole nucleus.

Thionation Optimization: The conversion of a corresponding carboxamide (5-Nitro-1,3-thiazole-2-carboxamide) to the target carbothioamide using thionating agents like Lawesson's reagent or phosphorus pentasulfide is a critical step. Research into novel, milder, and more selective thionating agents could reduce byproducts and simplify purification.

| Potential Synthetic Approach | Rationale | Key Advantage |

| Modified Hantzsch Synthesis | Use of α-haloketones with pre-installed nitro groups reacting with a thiourea (B124793) equivalent. smolecule.com | Direct formation of the core nitrothiazole ring. |

| Post-Cyclization Functionalization | Nitration of a pre-formed 2-carbothioamide-1,3-thiazole scaffold. | Avoids handling potentially unstable nitro-containing precursors. |

| One-Pot Cyclization/Thionation | A streamlined process starting from precursors that form the carboxamide, followed by in-situ thionation. | Increased efficiency and reduced waste. |

Exploration of Additional Biological Activities in In Vitro and Cellular Models

The nitro-heterocycle motif is a well-known pharmacophore, exhibiting a wide range of anti-infective properties. mdpi.com Close analogs of this compound, such as 5-nitrothiazole (B1205993) acetamides, have shown potent in vitro antiprotozoal activity against parasites like Giardia intestinalis and Trichomonas vaginalis. nih.gov A critical future direction is to broaden the scope of biological screening to uncover new therapeutic applications.

Suggested areas for exploration include:

Antimicrobial Screening: Testing against a diverse panel of pathogenic bacteria and fungi, with a particular focus on multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida species. nih.gov The nitro group is known to interfere with microbial DNA synthesis, providing a strong rationale for this investigation. smolecule.com

Anticancer Activity: Thiazole derivatives have been investigated as potential anticancer agents. smolecule.comglobalresearchonline.net The compound should be screened against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its cytotoxic and antiproliferative effects.

Antiviral Potential: Given the broad biological activity of benzothiazole (B30560) derivatives, which includes antiviral properties, screening against a range of viruses would be a valuable, albeit exploratory, avenue. nih.gov

Enzyme Inhibition: Many bioactive molecules function by inhibiting specific enzymes. smolecule.com The compound could be tested against key enzymes involved in microbial or cancer cell metabolism.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

Understanding how a compound exerts its biological effect at the molecular level is crucial for drug development. For this compound, research should aim to identify its specific cellular targets and elucidate its mechanism of action.

Future mechanistic studies could involve:

Target Identification: Based on studies of analogs, a potential target in parasites like G. intestinalis is the enzyme fructose-1,6-biphosphate aldolase (B8822740) (GiFBPA). nih.gov Direct enzyme inhibition assays should be performed to confirm if this compound acts on this or other metabolic enzymes. For antifungal activity, lanosterol-C14α-demethylase is a common target for azole-containing compounds and warrants investigation. nih.gov

Molecular Interaction Studies: Techniques such as fluorescence spectroscopy could be used to study the binding interaction of the compound with carrier proteins like bovine serum albumin, providing insight into its potential distribution in vivo. nih.gov

Cellular Pathway Analysis: Investigating the cellular effects of the compound through methods like transcriptomics and proteomics can reveal which pathways are disrupted. This could include assessing its impact on DNA synthesis, protein synthesis, cell membrane integrity, and the induction of oxidative stress or apoptosis. smolecule.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing.

Future computational research should focus on:

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of potential target enzymes, such as GiFBPA or fungal demethylases. nih.govnih.gov This can help prioritize biological assays and explain observed activity.

Quantitative Structure-Activity Relationship (QSAR): Once a series of related analogs are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein over time, assessing the stability of the complex and identifying key intermolecular interactions that are crucial for binding. smolecule.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound. This early-stage assessment helps to identify potential liabilities before committing to more extensive laboratory testing.

| Computational Method | Research Question Addressed | Potential Outcome |

| Molecular Docking | How does the compound bind to a specific target protein? | Identification of key binding interactions and prediction of binding affinity. semanticscholar.org |

| QSAR | Which molecular features are most important for biological activity? | A predictive model to guide the design of more potent analogs. |

| MD Simulations | How stable is the compound-protein complex over time? | Insight into the dynamics and thermodynamics of binding. smolecule.com |

| ADME/Tox Prediction | Does the compound have drug-like properties? | Early identification of potential pharmacokinetic or toxicity issues. |

Synergistic Effects with Other Bioactive Agents in In Vitro Models

Combining therapeutic agents can lead to enhanced efficacy, overcome resistance, and reduce the required dosage of individual drugs. An important and unexplored avenue is to investigate the potential synergistic effects of this compound with existing drugs.

Future in vitro studies could explore combinations with:

Standard Antibiotics: Testing the compound in combination with antibiotics like vancomycin (B549263) against resistant bacterial strains could reveal synergistic activity, potentially restoring the efficacy of the conventional drug.

Antifungal Agents: Combining it with azole antifungals (e.g., fluconazole) could be effective against resistant fungal pathogens by targeting different cellular pathways.

Antiprotozoal Drugs: Investigating synergy with current antiprotozoal agents like metronidazole (B1676534) could lead to more effective treatment regimens for parasitic infections. nih.gov

Anticancer Agents: In cancer cell lines, the compound could be combined with standard chemotherapeutic drugs to assess whether it can enhance their cytotoxic effects or overcome mechanisms of drug resistance.

These investigations, performed using checkerboard assays or similar in vitro methods, would provide the foundational data needed to explore novel combination therapies.

Q & A

Q. What synthetic routes are commonly employed for 5-nitro-1,3-thiazole-2-carbothioamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, reacting 5-nitrothiazol-2-amine with acyl chlorides in pyridine under reflux, followed by purification via chromatography or recrystallization . Optimization involves adjusting solvent polarity (e.g., toluene for reflux), stoichiometric ratios, and monitoring reaction progress using TLC . Yield improvements may require catalytic agents or inert atmospheres to suppress side reactions.

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

- NMR : and NMR confirm functional groups and hydrogen bonding patterns (e.g., N–H resonances at ~8–10 ppm) .

- X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonds (e.g., N1–H1⋯N2 dimers) and non-classical C–H⋯O/F interactions stabilizing crystal packing .

- Mass spectrometry : Validates molecular weight (e.g., monoisotopic mass of 307.026 Da) .

Q. How do structural features of this compound influence its biological activity?

The nitro group enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms). The thiazole ring and carbothioamide moiety enable hydrogen bonding and π-π stacking with biological targets .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antitumor efficacy may arise from assay conditions (e.g., pH, bacterial strains). Cross-validation using:

- Dose-response curves : To determine IC variability across cell lines .

- Structural analogs : Compare activities of derivatives (e.g., 5-amino-1,3,4-thiadiazole vs. 2-amino-thiazole) to isolate functional group contributions .

- Enzyme inhibition assays : Directly measure PFOR activity under standardized conditions .

Q. How can computational chemistry enhance understanding of this compound's reactivity and binding mechanisms?

- DFT calculations : Model HOMO-LUMO gaps to predict electron transfer capabilities (e.g., nitro group’s role in redox activity) .

- Molecular docking : Simulate ligand-protein interactions (e.g., with PFOR’s active site) to identify critical hydrogen bonds or steric constraints .

- QSAR models : Corrogate quantum chemical parameters (e.g., Fukui indices) with inhibition efficiency .

Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

Challenges include disorder in nitro group orientation and weak intermolecular forces. Solutions:

- Low-temperature data collection : Reduces thermal motion artifacts .

- High-resolution synchrotron radiation : Enhances detection of hydrogen atoms and non-covalent interactions .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., O⋯H vs. S⋯H contacts) .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Data Validation : Combine in vitro assays with in silico simulations to reconcile activity discrepancies .

- Safety Protocols : Follow MedChemExpress guidelines for handling nitro compounds (e.g., fume hoods, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.